molecular formula C15H32N4O5 B1236149 Fortimicin B CAS No. 54783-95-8

Fortimicin B

Cat. No. B1236149
CAS RN: 54783-95-8
M. Wt: 348.44 g/mol
InChI Key: WFMQYKIRAVMXSU-LCVFDZPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fortimicin B is an amino sugar.

Scientific Research Applications

Resistance Mechanisms

Fortimicin B, as part of the aminoglycoside antibiotic family, has been studied in the context of bacterial resistance mechanisms. A study revealed that multidrug-resistant clinical isolate Klebsiella pneumoniae BM4686, which is highly resistant to 4,6-disubstituted 2-deoxystreptamines and fortimicin, contains the rmtF gene. This gene is associated with resistance and is part of the N7 G1405 family of aminoglycoside resistance 16S rRNA methyltransferases (Galimand, Courvalin, & Lambert, 2012).

Biosynthesis Research

Research has been conducted on the biosynthesis of aminoglycosides like fortimicin A, which provides insights into the production of fortimicin B. These studies include the exploration of biosynthetic gene clusters and the development of semisynthetic aminoglycoside derivatives (Yanai & Murakami, 2004).

Molecular Characterization

Another study characterized a novel class 1 integron containing gene cassettes resistant to aminoglycosides, including fortimicin. This helps in understanding the genetic aspects of drug resistance and how it spreads among bacterial populations (Dubois et al., 2002).

Biotechnological Applications

Fortimicin B has been studied in biotechnological applications, particularly in understanding the biosynthetic pathways of aminoglycosides. This includes characterizing enzymes involved in the phosphorylation of aminoglycosides, a key step in their biosynthesis (Huong et al., 2019).

Antibiotic Modification

Studies also focus on the modification of antibiotics like fortimicin to overcome resistance. For example, the bifunctional aminoglycoside-modifying enzyme AAC(3)-Ib/AAC(6')-Ib' from Pseudomonas aeruginosa shows acetylation of aminoglycoside antibiotics, including fortimicin (Kim et al., 2007).

Fermentation Optimization

Optimizing the fermentation process for fortimicin production has also been a topic of study. This includes the enhancement of medium composition and fermentation conditions to maximize the production of fortimicin (Wen-rong, 2010).

properties

CAS RN

54783-95-8

Product Name

Fortimicin B

Molecular Formula

C15H32N4O5

Molecular Weight

348.44 g/mol

IUPAC Name

(1S,2S,3R,4R,5S,6R)-2-amino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-6-methoxy-5-(methylamino)cyclohexane-1,4-diol

InChI

InChI=1S/C15H32N4O5/c1-6(16)8-5-4-7(17)15(23-8)24-13-9(18)11(20)14(22-3)10(19-2)12(13)21/h6-15,19-21H,4-5,16-18H2,1-3H3/t6-,7+,8-,9-,10-,11-,12+,13+,14+,15+/m0/s1

InChI Key

WFMQYKIRAVMXSU-LCVFDZPESA-N

Isomeric SMILES

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@@H]([C@H]([C@H]2O)NC)OC)O)N)N)N

SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Canonical SMILES

CC(C1CCC(C(O1)OC2C(C(C(C(C2O)NC)OC)O)N)N)N

Other CAS RN

54783-95-8

synonyms

fortimicin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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